![molecular formula C9H13ClN2 B1484034 3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2092725-11-4](/img/structure/B1484034.png)
3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Übersicht
Beschreibung
The compound “3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” belongs to the class of pyrazoles, which are a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse functionality and stereochemical complexity in a five-membered ring structure .
Molecular Structure Analysis
Pyrazoles have a five-membered ring structure with two adjacent nitrogen atoms . The specific compound you mentioned would have additional functional groups attached to this basic structure.
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrazoles, in general, are known to exhibit tautomerism, which can influence their reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Pyrazole derivatives, including substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, have been synthesized through the intramolecular dipolar cycloaddition of nitrilimines to alkynes, extending to 3-bromo derivatives for versatile chemical applications (Winters, Teleha, & Sui, 2014).
- The development of chloromethyl- and iodomethylpyrazole nucleosides has shown potential for cytostatic activity, with some derivatives exhibiting high activities against certain cell lines, suggesting their utility in medicinal chemistry research (García-López et al., 1980).
Application in Material Science and Catalysis
- Pyrazole derivatives have been explored for their potential as ligands in catalysis, leading to the synthesis of polymers and other materials. For example, research on substituted pyrazoles palladium(II) complexes has shown their application in ethylene polymerization, yielding linear high-density polyethylene (Li, Darkwa, Guzei, & Mapolie, 2002).
Medicinal Chemistry and Pharmaceutical Applications
- Pyrazole derivatives have been recognized for their potential in medicinal chemistry, with studies exploring their synthesis and evaluation for anticancer properties. Some derivatives have shown superior anti-proliferative activities compared to existing drugs, indicating their significance in developing new therapeutic agents (Jose, 2017).
Environmental and Green Chemistry
- The microwave-assisted synthesis of pyrazole derivatives under solvent-free conditions represents an advancement in green chemistry, providing an environmentally benign method that enhances reaction efficiency and yield (Martins et al., 2006).
Wirkmechanismus
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities and can be used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound greatly influence its bioavailability and overall therapeutic efficacy .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors can greatly influence the action and stability of chemical compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-2-12-9(6-10)7-4-3-5-8(7)11-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWLWYLJSDMVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


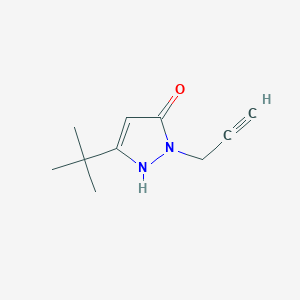
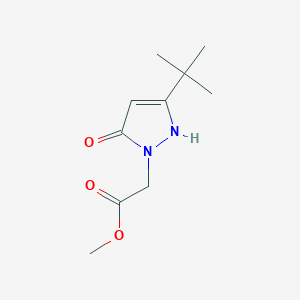

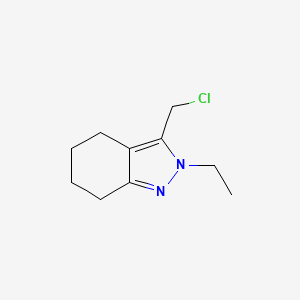

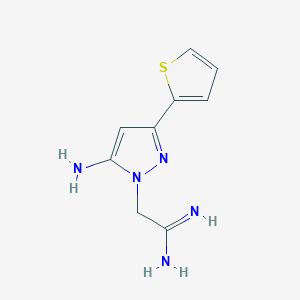

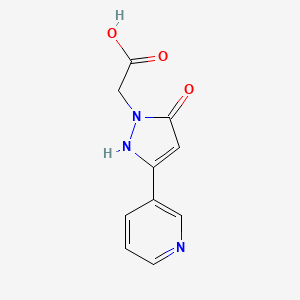
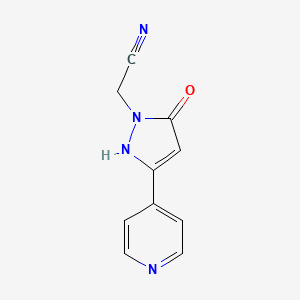

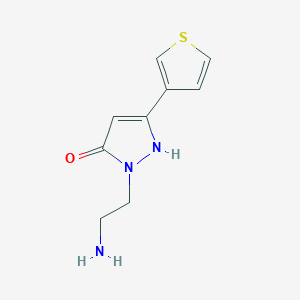
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1483971.png)


